molecular formula C11H9Cl3N2O2 B14023340 ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate HCl

Katalognummer: B14023340
Molekulargewicht: 307.6 g/mol
InChI-Schlüssel: PZBNKJRQKZYOAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The reaction conditions often include high temperatures and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications .

Wirkmechanismus

The mechanism of action of ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C11H9Cl3N2O2

Molekulargewicht

307.6 g/mol

IUPAC-Name

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H8Cl2N2O2.ClH/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13;/h3-5H,2H2,1H3;1H

InChI-Schlüssel

PZBNKJRQKZYOAN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.